molecular formula C6H10N2 B1588980 2-Methyl-4-ethylimidazole CAS No. 29239-89-2

2-Methyl-4-ethylimidazole

Cat. No. B1588980
CAS RN: 29239-89-2
M. Wt: 110.16 g/mol
InChI Key: RIAHASMJDOMQER-UHFFFAOYSA-N
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Description

2-Methyl-4-ethylimidazole is a colorless to yellowish liquid with an amine-like odor . It is a versatile intermediate with a variety of applications . It can be used as a building block for active ingredients as well as in epoxy curing . It is used as an intermediate for pharmaceuticals, agrochemicals, dyes, textile auxiliaries, pigments, and other organic chemicals .


Synthesis Analysis

Imidazole is an interesting class of basic heterocyclic compounds in nature. Its main use is as a precursor material for the synthesis of other more complex compounds . Recent advances in the synthesis of imidazoles highlight the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The detailed description of the crystal structure of 2-methylimidazole includes information on the symmetry of the analyzed crystal, the values of the bond distances and the angles as well as hydrogen bond interaction analysis .


Chemical Reactions Analysis

Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods . Many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging .


Physical And Chemical Properties Analysis

2-Methyl-4-ethylimidazole has a molecular weight of 110.16 . It is a solid at 20°C and has a density of 0.975 g/mL at 25°C . It has a melting point of 47-54°C and a boiling point of 292-295°C .

Scientific Research Applications

Carbon Capture and Storage (CCS)

2-Methyl-4-ethylimidazole: is being explored as an absorbent in Carbon Capture and Storage (CCS) technology. This technology is considered one of the most effective short-term solutions for reducing atmospheric CO2 concentrations. The compound’s potential lies in its low cost, fast absorption rate, and high stability, making it a promising candidate for CCS applications .

Chemical Synthesis

In the realm of chemical synthesis, 2-Methyl-4-ethylimidazole serves as a catalyst or a component in various reactions. It’s used due to its unique chemical properties that can influence reaction rates and outcomes .

Thermoset Plastics

The compound is utilized in the synthesis of thermoset plastics , particularly as a catalyst in the curing process. It helps in synthesizing thermosets using methylhexahydrophthalic anhydride (MHHPA) curing agents, which are important for creating materials with desired thermal and mechanical properties .

Safety and Hazards

2-Methyl-4-ethylimidazole may cause respiratory irritation, serious eye damage, skin irritation, and could be harmful if swallowed . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

While specific future directions for 2-Methyl-4-ethylimidazole are not mentioned in the search results, it is a versatile intermediate used as a building block for active ingredients as well as in epoxy curing . This suggests potential for further exploration in these areas.

properties

IUPAC Name

5-ethyl-2-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-3-6-4-7-5(2)8-6/h4H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAHASMJDOMQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458228
Record name 2-Methyl-4-ethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-2-methyl-1H-imidazole

CAS RN

29239-89-2
Record name 2-Methyl-4-ethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Methyl-4-ethylimidazole in soldering fluxes?

A1: 2-Methyl-4-ethylimidazole acts as an accelerator in soldering fluxes. While the exact mechanism is not detailed in the research paper [], accelerators generally work by enhancing the activity of the flux's active ingredients. These active ingredients, often organic acids, are responsible for removing metal oxides from the surfaces being soldered. By improving their effectiveness, 2-Methyl-4-ethylimidazole contributes to stronger and more reliable solder joints.

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